3-ATA

Catalog No.
S675906
CAS No.
129821-08-5
M.F
C13H10N2S
M. Wt
226.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-ATA

CAS Number

129821-08-5

Product Name

3-ATA

IUPAC Name

3-amino-10H-acridine-9-thione

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

InChI

InChI=1S/C13H10N2S/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,14H2,(H,15,16)

InChI Key

LHMSGVQQFOFVAP-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-amino-10H-acridine-9-thione

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C3=C(N2)C=C(C=C3)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)S

The exact mass of the compound 3-amino-10H-acridine-9-thione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-ATA refers to a class of hole-transporting materials (HTMs) based on a planar, C3-symmetric triazatruxene (TAT) core, also known as triindole. This core structure imparts exceptional thermal stability and strong π-π stacking capabilities, leading to high hole mobility. These organic semiconductors are designed for use in high-performance optoelectronic devices, particularly as a more stable and cost-effective alternative to the benchmark material Spiro-OMeTAD in perovskite solar cells (PSCs). Their primary function is to efficiently extract and transport positive charge carriers (holes) from the perovskite absorber layer to the electrode, a critical step for achieving high power conversion efficiency and operational longevity.

Direct substitution of a 3-ATA type HTM with the common benchmark Spiro-OMeTAD is often unviable due to critical differences in synthesis cost, processing requirements, and long-term device stability. While both are effective HTMs, Spiro-OMeTAD's multi-step synthesis and mandatory chromatographic purification contribute to significantly higher material costs. Furthermore, Spiro-OMeTAD typically requires chemical dopants (e.g., Li-TFSI, tBP) to achieve optimal conductivity, but these hygroscopic additives are a known vector for moisture-induced degradation of the perovskite layer, compromising long-term operational stability. In contrast, 3-ATA derivatives can be designed for high, dopant-free mobility and simpler, lower-cost purification routes, offering a distinct advantage in manufacturability and device lifetime.

Reduced Production Cost via Simplified Synthesis and Purification

The estimated material cost for a representative triazatruxene HTM (TAT-tBuSty) is approximately 35% lower than Spiro-OMeTAD. This cost reduction is enabled by a synthetic route that utilizes less expensive liquid precursors and, critically, allows for purification via recrystallization. This circumvents the need for the costly and time-consuming column chromatography required for Spiro-OMeTAD, directly impacting procurement decisions for scale-up and manufacturing.

Evidence DimensionEstimated Production Cost
Target Compound Data~$69.90 per gram (for TAT-tBuSty)
Comparator Or BaselineSpiro-OMeTAD: ~$112.05 per gram
Quantified Difference~35% lower cost
ConditionsCost estimation based on precursor materials and purification methods (recrystallization for TAT vs. column chromatography for Spiro-OMeTAD).

A significantly lower production cost and simpler purification process make this material class a more economically viable choice for large-area device fabrication and commercialization.

Superior Hole Mobility without Chemical Dopants

Select 3-ATA derivatives exhibit significantly higher intrinsic hole mobility compared to undoped Spiro-OMeTAD. For instance, the dopant-free mobility of the HTM SGT-462 was measured at 7.61 x 10⁻⁴ cm² V⁻¹ s⁻¹, an order of magnitude higher than that of pristine Spiro-OMeTAD. This high intrinsic mobility eliminates the need for hygroscopic chemical additives like Li-TFSI, which are required to boost Spiro-OMeTAD's performance but are also a primary cause of long-term device degradation.

Evidence DimensionDopant-Free Hole Mobility (μh)
Target Compound Data7.61 x 10⁻⁴ cm² V⁻¹ s⁻¹ (for SGT-462)
Comparator Or BaselineSpiro-OMeTAD: ~10⁻⁵ cm² V⁻¹ s⁻¹
Quantified Difference~7.6x higher mobility
ConditionsMeasured on dopant-free thin films.

Higher dopant-free mobility enables the fabrication of simpler, more stable devices by removing failure-prone chemical additives, a key advantage for long-term operational performance.

Enhanced Thermal Stability for Improved Device Longevity

The rigid, planar structure of the triazatruxene core provides superior thermal stability compared to the spiro-configured Spiro-OMeTAD. The glass transition temperature (Tg) of triazatruxene derivatives like SGT-462 is reported as 163 °C, which is significantly higher than the 121 °C reported for Spiro-OMeTAD. This higher Tg indicates better morphological stability at elevated operating temperatures, preventing performance degradation in real-world conditions.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data163 °C (for SGT-462)
Comparator Or BaselineSpiro-OMeTAD: 121 °C
Quantified Difference42 °C higher
ConditionsMeasured by Differential Scanning Calorimetry (DSC).

Higher thermal stability prevents deformation of the HTM layer under operational heat, leading to more reliable and longer-lasting devices, a critical factor for commercial applications.

Comparable Power Conversion Efficiency with Potential for Higher Voltage

Optimized perovskite solar cells using 3-ATA type HTMs achieve power conversion efficiencies (PCE) that are directly competitive with those using the industry-standard Spiro-OMeTAD. Devices using TAT-tBuSty reached a champion PCE of 20.3%, on par with Spiro-OMeTAD-based cells fabricated under identical conditions. Furthermore, the highest occupied molecular orbital (HOMO) energy level of TAT derivatives like KR131 (-5.15 eV) is well-aligned with the perovskite valence band, enabling more efficient hole extraction than Spiro-OMeTAD (-5.22 eV), which can contribute to a higher open-circuit voltage (Voc) in the final device.

Evidence DimensionDevice Power Conversion Efficiency (PCE) & HOMO Level
Target Compound DataPCE: 20.3% (TAT-tBuSty); HOMO: -5.15 eV (KR131)
Comparator Or BaselineSpiro-OMeTAD: PCE: ~20%; HOMO: -5.22 eV
Quantified DifferenceComparable PCE with more favorable HOMO energy level alignment.
ConditionsFabricated in a (FAPbI3)0.85(MAPbBr3)0.15 perovskite solar cell architecture.

This demonstrates that a switch to a lower-cost, more stable HTM does not compromise top-line device performance and may offer a pathway to higher open-circuit voltages.

Large-Area and Scalable Perovskite Solar Cell Manufacturing

Due to their significantly lower estimated synthesis cost and simpler purification that avoids column chromatography, 3-ATA HTMs are prime candidates for pilot-scale and industrial production of perovskite solar modules where material cost is a critical limiting factor.

Dopant-Free, High-Stability Perovskite Devices

The high intrinsic hole mobility of select 3-ATA derivatives allows for the fabrication of efficient devices without performance-enhancing, yet stability-compromising, chemical dopants. This makes them the right choice for applications requiring maximum operational lifetime and reliability, such as in outdoor energy generation or aerospace.

Devices Operating in High-Temperature Environments

With a glass transition temperature over 40 °C higher than Spiro-OMeTAD, 3-ATA HTMs provide superior morphological stability. This is a key selection criterion for devices intended for use in environments with significant thermal stress, such as building-integrated photovoltaics (BIPV) or automotive applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

226.05646950 Da

Monoisotopic Mass

226.05646950 Da

Heavy Atom Count

16

Other CAS

129821-08-5

Dates

Last modified: 08-15-2023

Explore Compound Types